![molecular formula C14H13ClF3NS B14444625 1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride CAS No. 77155-91-0](/img/structure/B14444625.png)
1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride is a chemical compound with a complex structure that includes a pyridinium core, a trifluoromethyl group, and a sulfanyl linkage
Preparation Methods
The synthesis of 1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride typically involves multiple steps. One common method includes the reaction of 1-methylpyridinium with a trifluoromethyl-substituted benzyl chloride in the presence of a base to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of trifluoromethyl-containing compounds with biological molecules.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride involves its interaction with molecular targets through its trifluoromethyl and sulfanyl groups. These interactions can affect various pathways, including enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride include:
- 1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridine
- 1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)benzene
- 1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)imidazole
These compounds share similar structural features but differ in their core structures, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior.
Properties
CAS No. |
77155-91-0 |
|---|---|
Molecular Formula |
C14H13ClF3NS |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
1-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C14H13F3NS.ClH/c1-18-8-3-2-7-13(18)19-10-11-5-4-6-12(9-11)14(15,16)17;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
PQEUTQRLQWAOHF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=C1SCC2=CC(=CC=C2)C(F)(F)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}ethyl)(methyl)amino]ethan-1-ol](/img/structure/B14444543.png)
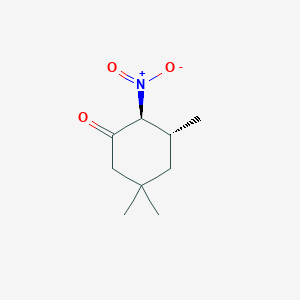

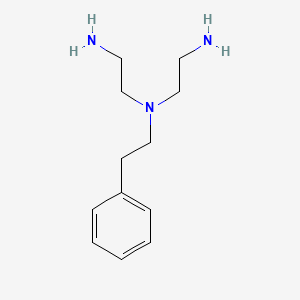

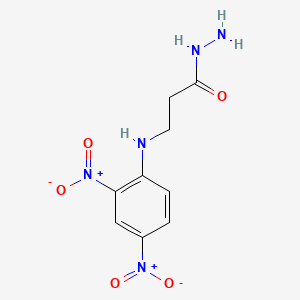
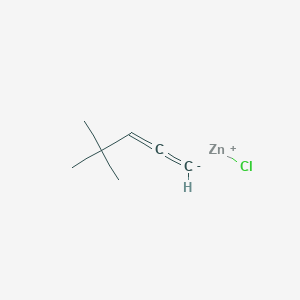

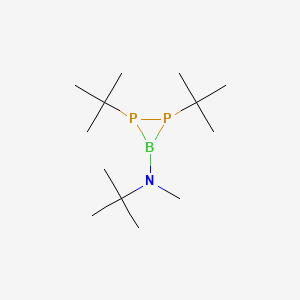
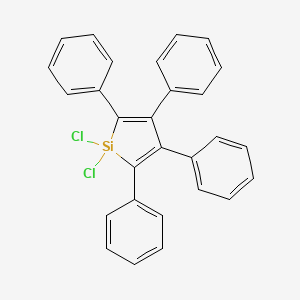
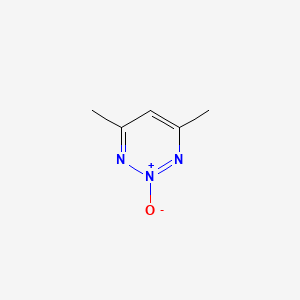

![1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline](/img/structure/B14444615.png)

